

Spectroscopic comparison of 2-Bromo-4-nitrobenzaldehyde isomers

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Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzaldehyde

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A comprehensive spectroscopic comparison of **2-Bromo-4-nitrobenzaldehyde** and its isomers is essential for researchers, scientists, and drug development professionals for unambiguous identification, quality control, and understanding of structure-activity relationships. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Bromo-4-nitrobenzaldehyde** and several of its isomers. The information is supported by experimental protocols and visualized workflows to aid in practical laboratory applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for various isomers of bromo-nitrobenzaldehyde. Due to the vast number of possible isomers, this guide focuses on a selection for which spectral data is available in public databases and scientific literature. All other isomers not listed have limited to no publicly available spectral data.

¹H NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Bromo-nitrobenzaldehyde Isomers

Isomer	Aldehydic Proton (CHO)	Aromatic Protons	Solvent
2-Bromo-3-nitrobenzaldehyde	14.24 (s, 1H)	8.26 (d, J=7.8 Hz, 1H), 8.07 (d, J=7.8 Hz, 1H), 7.79 (t, J=8.1 Hz, 1H)	DMSO-d6
3-Bromo-5-nitrobenzaldehyde	10.09 (s, 1H)	8.79-8.55 (m, 2H), 8.51 (s, 1H)	DMSO-d6
4-Bromo-3-nitrobenzaldehyde	10.05 (s, 1H)	8.35 (d, J=2.0 Hz, 1H), 8.15 (dd, J=8.4, 2.0 Hz, 1H), 8.01 (d, J=8.4 Hz, 1H)	CDCl ₃
5-Bromo-2-nitrobenzaldehyde	10.42 (s, 1H)	8.12 (d, 1H), 7.96 (m, 1H), 7.81 (m, 1H), 7.78 (m, 1H)	CDCl ₃

s = singlet, d = doublet, t = triplet, m = multiplet, J = coupling constant in Hz.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Table 2: Key FT-IR Absorption Bands (cm⁻¹) for Bromo-nitrobenzaldehyde Isomers

Isomer	C=O (Aldehyde) Stretch	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch	C-Br Stretch
2-Bromo-3-nitrobenzaldehyde	1697	1539	1519	Not specified
4-Bromo-3-nitrobenzaldehyde	~1700	~1530	~1350	Not specified
5-Bromo-2-nitrobenzaldehyde	~1700	~1530	~1350	Not specified

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. All isomers of bromo-nitrobenzaldehyde have a molecular weight of approximately 230.02 g/mol. The presence of bromine is typically indicated by a characteristic $M+2$ isotope peak of similar intensity to the molecular ion peak, due to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

Table 3: Mass Spectrometry Data (m/z) for Bromo-nitrobenzaldehyde Isomers

Isomer	Molecular Ion [M] ⁺	M+2 Peak	Key Fragments
2-Bromo-4-nitrobenzaldehyde	229/231	Present	Not specified
4-Bromo-2-nitrobenzaldehyde	229	Not specified	Not specified
4-Bromo-3-nitrobenzaldehyde	Not specified	Not specified	Not specified
5-Bromo-2-nitrobenzaldehyde	Not specified	Not specified	Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the bromo-nitrobenzaldehyde isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **¹H NMR Data Acquisition:** Acquire spectra using a standard 90° pulse sequence with a relaxation delay of 1-2 seconds. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.^[1] Press the mixture into a thin, transparent pellet using a hydraulic press.

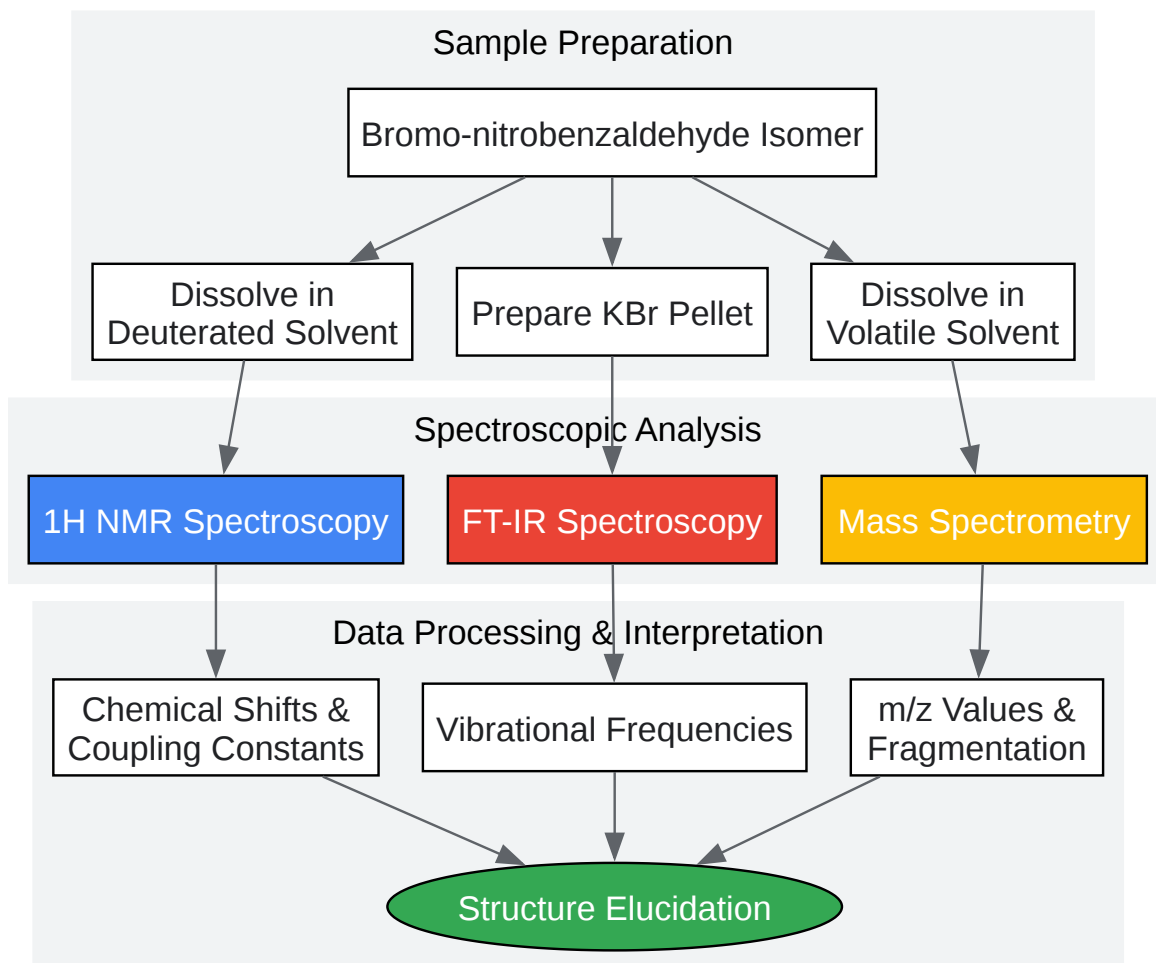
- Instrumentation: Use a FT-IR spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} . Acquire a background spectrum of the pure KBr pellet to subtract from the sample spectrum.
- Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a standard electron energy of 70 eV is typically used.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a bromo-nitrobenzaldehyde isomer.



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Caption: Workflow for Spectroscopic Analysis of Isomers.

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References

- 1. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]

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